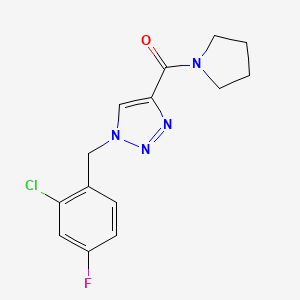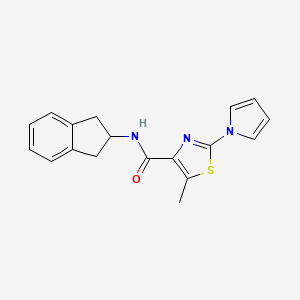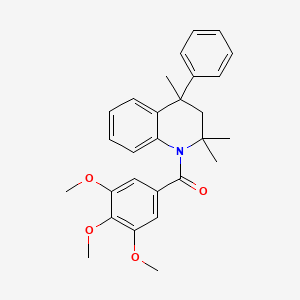
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione, also known as CP-31398, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It was initially identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in cancer. Since then, CP-31398 has been found to have a range of other biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione is complex and not fully understood. It has been found to interact with multiple cellular pathways, including the p53 pathway and the c-Myc pathway. One proposed mechanism of action is that 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione stabilizes the structure of mutant p53 proteins, allowing them to function properly. Additionally, 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been found to inhibit the activity of c-Myc, which is thought to contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been found to have a range of biochemical and physiological effects. In addition to its effects on the p53 and c-Myc pathways, 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been found to inhibit the activity of the enzyme Hsp90, which is involved in protein folding and stabilization. This may contribute to its anti-cancer effects, as many cancer cells rely on Hsp90 for survival. Additionally, 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been found to have anti-inflammatory effects and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione for lab experiments is that it has been extensively studied and its effects are well-characterized. Additionally, 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione is relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione is that its mechanism of action is complex and not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione. One area of interest is the development of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione derivatives with improved pharmacokinetic properties, such as increased bioavailability and longer half-life. Additionally, there is interest in exploring the potential use of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione in combination with other anti-cancer agents, such as chemotherapy drugs or immunotherapies. Finally, further studies are needed to fully understand the mechanism of action of 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione and its potential therapeutic applications in various diseases beyond cancer.
Métodos De Síntesis
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione can be synthesized using a multistep process that involves the reaction of various chemical reagents. One common method involves the reaction of 2-chlorobenzaldehyde with 3-methoxyphenol in the presence of a base to form a benzoxazole intermediate. This intermediate is then reacted with chloroacetyl chloride to form a chlorinated benzoxazole, which is subsequently reacted with 2-chlorophenylhydrazine to form 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione.
Aplicaciones Científicas De Investigación
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to restore the function of mutant p53 proteins, which are frequently found in various types of cancer. This has led to interest in 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione as a potential anti-cancer agent. Additionally, 3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)-1H-pyrrole-2,5-dione has been found to have other effects on cellular pathways, such as inhibiting the activity of the oncogene c-Myc, which is frequently overexpressed in cancer.
Propiedades
IUPAC Name |
3-chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-10-5-4-6-11(9-10)24-15-14(19)16(21)20(17(15)22)13-8-3-2-7-12(13)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKZSFWLDMNGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=C(C(=O)N(C2=O)C3=CC=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-chlorophenyl)-4-(3-methoxyphenoxy)pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5208593.png)
![10-{3-[4-(2-adamantyl)-1-piperazinyl]propanoyl}-2-(trifluoromethyl)-10H-phenothiazine dihydrochloride](/img/structure/B5208596.png)

![N-(3,4-difluorophenyl)-1-[4-(1H-tetrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B5208604.png)
![4-(5-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5208615.png)

![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5208628.png)
![N-1,3-benzodioxol-5-yl-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5208635.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-methylbutanamide](/img/structure/B5208645.png)
![N-(2,5-dimethoxybenzyl)-5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5208654.png)


![bis[2-(4-chlorophenyl)-2-oxoethyl] 4-cyclohexene-1,2-dicarboxylate](/img/structure/B5208673.png)
